

Application Notes and Protocols for Studying ACACA Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AACA	
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These application notes provide a detailed overview of established and emerging techniques to identify and characterize protein-protein interactions (PPIs) involving Acetyl-CoA Carboxylase Alpha (ACACA). The accompanying protocols offer step-by-step guidance for key experimental methods.

Introduction to ACACA and its Interactions

Acetyl-CoA Carboxylase Alpha (ACACA), a key enzyme in fatty acid biosynthesis, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. This rate-limiting step is a critical control point in cellular metabolism. The function and activity of ACACA are modulated by intricate protein-protein interactions that are central to cellular signaling and disease pathogenesis. Understanding these interactions is crucial for developing novel therapeutics targeting metabolic disorders and cancer.

ACACA is known to interact with several proteins, including:

- BRCA1: The breast cancer susceptibility protein 1 (BRCA1) interacts with the
 phosphorylated and inactive form of ACACA, suggesting a role for BRCA1 in regulating lipid
 metabolism. This interaction is mediated by the BRCT domains of BRCA1.[1][2][3]
- MID1IP1 (MIG12): MID1 Interacting Protein 1 promotes the polymerization and activation of ACACA.[4][5] This interaction enhances the enzymatic activity of ACACA.



 AMPK: AMP-activated protein kinase (AMPK) is a key energy sensor that phosphorylates and inactivates ACACA, thereby inhibiting fatty acid synthesis under low energy conditions.
 [3][6][7]

Key Techniques for Studying ACACA Protein- Protein Interactions

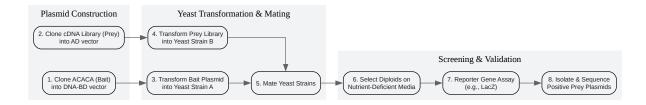
Several powerful techniques can be employed to investigate ACACA PPIs, ranging from initial discovery to in-depth characterization.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used and reliable method to identify and validate protein-protein interactions in vivo.[8][9] The principle involves using an antibody to capture a specific "bait" protein (e.g., ACACA) from a cell lysate, thereby also pulling down any interacting "prey" proteins. The entire complex is then analyzed to identify the interacting partners.

Experimental Workflow for Co-Immunoprecipitation

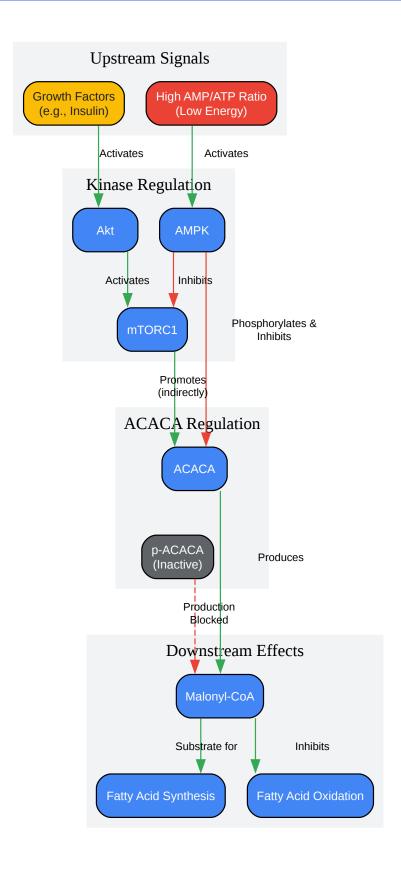












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- To cite this document: BenchChem. [Application Notes and Protocols for Studying ACACA Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542576#techniques-for-studying-acaca-protein-protein-interactions]

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